

Introduction: A Key Architectural Element in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoro-6-methylbenzoyl chloride**

Cat. No.: **B1388809**

[Get Quote](#)

2-Fluoro-6-methylbenzoyl chloride, with CAS Number 535961-78-5, is a highly reactive acyl chloride that has emerged as a critical building block in synthetic organic chemistry.^{[1][2]} Its unique substitution pattern—a fluorine atom and a methyl group ortho to the carbonyl chloride—imparts specific steric and electronic properties that chemists can exploit for precise molecular construction. This guide provides an in-depth examination of its structure, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development. Notably, it is a key intermediate in the synthesis of Avacopan, a drug used for treating ANCA-associated vasculitis, highlighting its significance in medicinal chemistry.^{[3][4]}

Structural and Physicochemical Profile

Understanding the fundamental properties of **2-Fluoro-6-methylbenzoyl chloride** is essential for its effective use in synthesis.

Chemical Structure

The molecule consists of a benzene ring substituted with a benzoyl chloride group, a fluorine atom at position 2, and a methyl group at position 6.

```
dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];
```

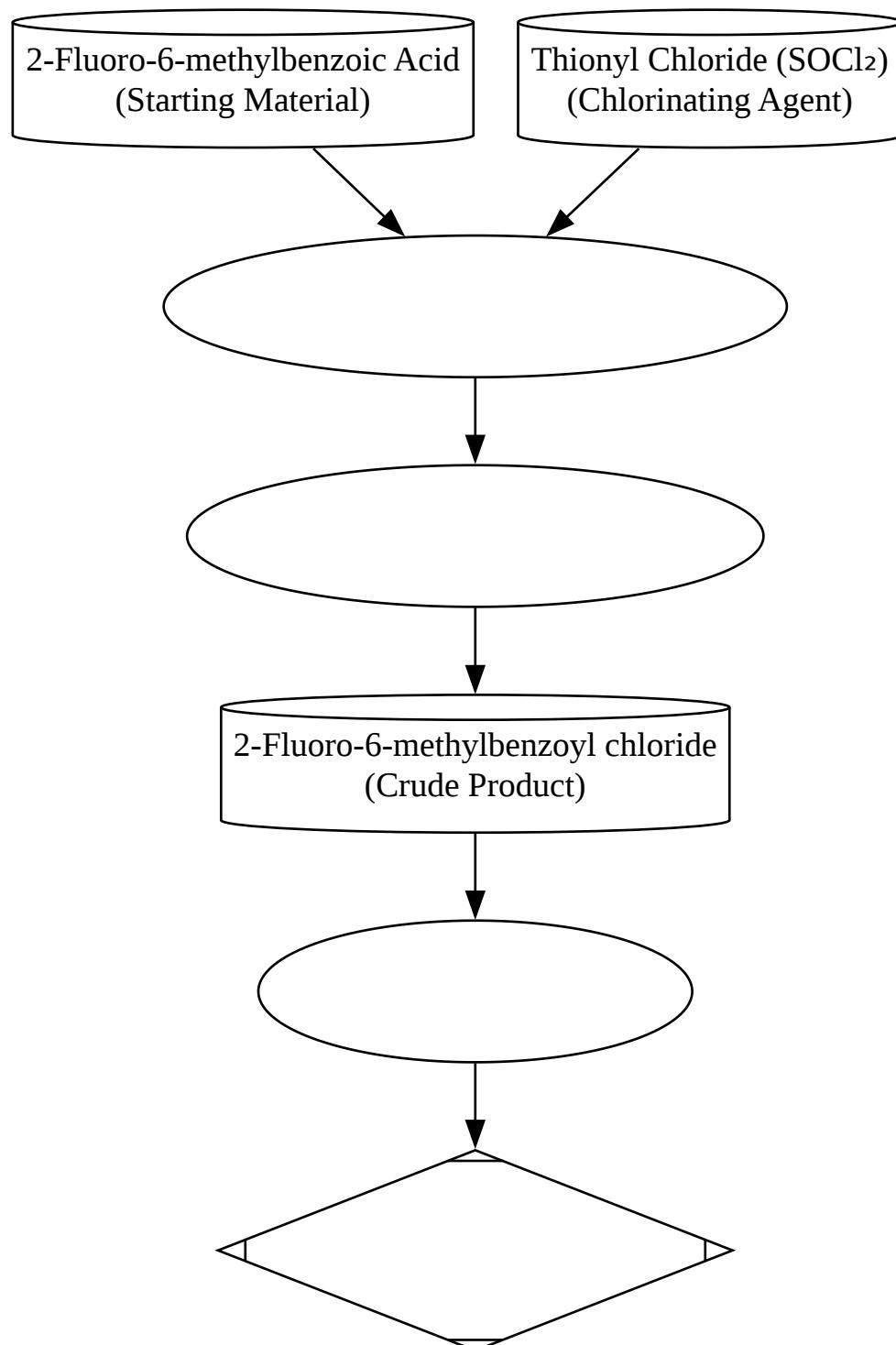
```
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH3", fontcolor="#202124"]; C_COCl [label="C",
```

```
fontcolor="#202124"]; O_COCl [label="O", fontcolor="#EA4335"]; Cl_COCl [label="Cl", fontcolor="#34A853"]; Fsub [label="F", fontcolor="#4285F4"];  
  
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;  
  
// Substituent bonds C1 -- C_COCl [len=1.2]; C2 -- Fsub [len=1.2]; C6 -- C_Me [len=1.2]; C_COCl -- O_COCl [style=double, len=1.2]; C_COCl -- Cl_COCl [len=1.2];  
  
// Positioning C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; C_COCl [pos="-0.5,1.5!"]; O_COCl [pos="-1.5,2.2!"]; Cl_COCl [pos="0.5,2.5!"]; Fsub [pos="-2.4,-0.2!"]; C_Me [pos="2.4,-0.2!"]; } Caption: Chemical structure of 2-Fluoro-6-methylbenzoyl chloride.
```

Physicochemical Data

A summary of the key physical and chemical properties is presented below. These values are critical for reaction setup, purification, and storage.

Property	Value	Source
Molecular Formula	C ₈ H ₆ ClFO	[1] [2]
Molecular Weight	172.58 g/mol	
CAS Number	535961-78-5	[3]
Physical Form	Liquid or Solid	[5]
Boiling Point	204.9 ± 20.0 °C at 760 mmHg	[3]
Density	1.265 ± 0.06 g/cm ³	[3]
Flash Point	77.7 °C	
Purity	Typically ≥98% (GC)	[5]


Synthesis and Purification

The most common and industrially scalable method for preparing **2-Fluoro-6-methylbenzoyl chloride** is through the chlorination of its corresponding carboxylic acid, 2-Fluoro-6-

methylbenzoic acid.^[4]^[6] Thionyl chloride (SOCl_2) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.^[7]^[8]

Synthetic Workflow: From Carboxylic Acid to Acyl Chloride

The conversion is a classic example of nucleophilic acyl substitution at the carboxylic acid.

[Click to download full resolution via product page](#)

Detailed Laboratory Protocol

This protocol is a representative procedure for laboratory-scale synthesis.

Materials:

- 2-Fluoro-6-methylbenzoic acid (1.0 eq)
- Thionyl chloride (SOCl_2) (2.5 eq, or used as solvent)
- Round-bottom flask
- Reflux condenser
- Gas trap (for HCl and SO_2 gases)
- Distillation apparatus

Procedure:

- Reaction Setup: In a fume hood, charge a dry round-bottom flask with 2-Fluoro-6-methylbenzoic acid. Equip the flask with a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO_2 byproducts.[9]
- Reagent Addition: Slowly add thionyl chloride to the flask. The reaction can be run neat or in an inert solvent.[8]
- Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress can be monitored by the cessation of gas evolution.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure.[9]
- Purification: The crude **2-Fluoro-6-methylbenzoyl chloride** is then purified by vacuum distillation to yield a clear to purple liquid.[3]

Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established mechanism.[7][10][11]

- Activation: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[11][12]
- Intermediate Formation: A proton transfer and subsequent loss of a chloride ion forms a reactive chlorosulfite intermediate.
- Nucleophilic Attack: The displaced chloride ion acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[7]
- Product Formation: The tetrahedral intermediate collapses, eliminating sulfur dioxide (SO_2) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion and yielding the desired acyl chloride.[7][10]

Reactivity and Synthetic Applications

The high reactivity of the acyl chloride functional group makes **2-Fluoro-6-methylbenzoyl chloride** a versatile reagent for introducing the 2-fluoro-6-methylbenzoyl moiety into various molecules.

Nucleophilic Acyl Substitution

This is the primary mode of reactivity. The electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles, including:

- Alcohols: To form esters.
- Amines: To form amides. This is a crucial step in the synthesis of many pharmaceutical ingredients.
- Water: Hydrolyzes back to the parent carboxylic acid. This highlights the need for anhydrous conditions during handling and reactions.

The ortho-fluoro and methyl groups provide steric hindrance that can influence the rate and selectivity of these reactions, a feature often exploited by medicinal chemists to fine-tune molecular interactions.

Friedel-Crafts Acylation

It can act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds, catalyzed by a Lewis acid, to form diaryl ketones.

Safety, Handling, and Storage

2-Fluoro-6-methylbenzoyl chloride is a corrosive and hazardous chemical that requires careful handling.[13][14]

Hazard Profile

- Corrosive: Causes severe skin burns and eye damage.[13][15]
- Lachrymator: The vapors are irritating to the eyes and respiratory system.[16]
- Moisture Sensitive: Reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride gas.

Recommended Handling Procedures

- Always handle in a well-ventilated chemical fume hood.[13][16]
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
- In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][16]

Storage

- Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]
- Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols.[13]

Conclusion

2-Fluoro-6-methylbenzoyl chloride is more than just a chemical intermediate; it is a specialized tool for advanced organic synthesis. Its defined structure and high reactivity allow

for the efficient construction of complex molecules, particularly within the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher aiming to leverage its synthetic potential safely and effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-6-methylbenzoyl chloride - Safety Data Sheet [chemicalbook.com]
- 2. 2-Fluoro-6-methylbenzoyl chloride [oakwoodchemical.com]
- 3. 2-Fluoro-6-methylbenzoyl chloride CAS#: 535961-78-5 [amp.chemicalbook.com]
- 4. ossila.com [ossila.com]
- 5. 2-Fluoro-6-methylbenzoyl chloride | 535961-78-5 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. SOCl_2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. fishersci.com [fishersci.com]
- 14. 535961-78-5|2-Fluoro-6-methylbenzoyl chloride|BLD Pharm [bldpharm.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: A Key Architectural Element in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1388809#2-fluoro-6-methylbenzoyl-chloride-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com